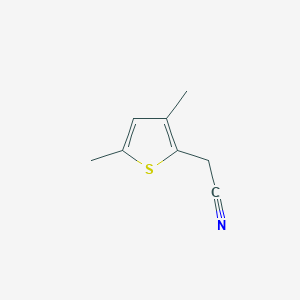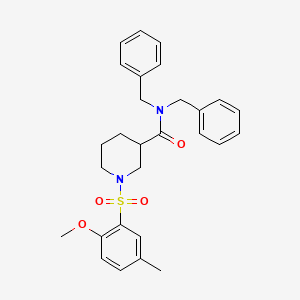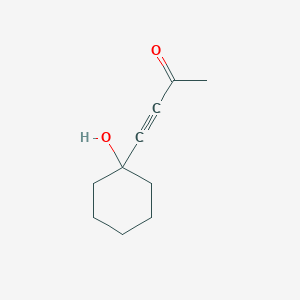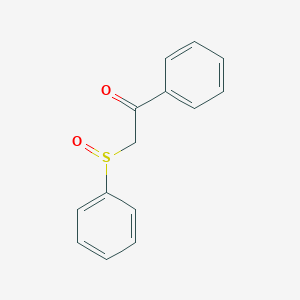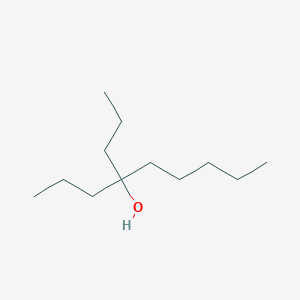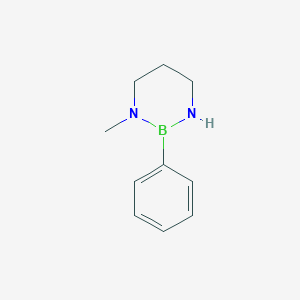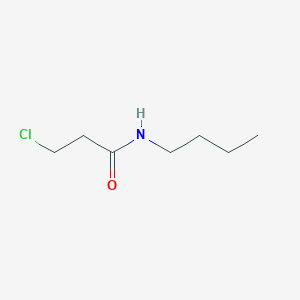
Propanamide, N-butyl-3-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanamide, N-butyl-3-chloro-: is an organic compound belonging to the class of amides It is characterized by the presence of a propanamide backbone with a butyl group and a chlorine atom attached to the nitrogen and carbon atoms, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Condensation Reaction: Propanamide, N-butyl-3-chloro- can be synthesized through the condensation reaction between urea and propanoic acid. This reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions.
Dehydration of Ammonium Propionate: Another method involves the dehydration of ammonium propionate. This process involves heating ammonium propionate to remove water, resulting in the formation of the desired amide.
Industrial Production Methods: Industrial production of Propanamide, N-butyl-3-chloro- often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The chlorine atom in Propanamide, N-butyl-3-chloro- can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide can be used as reagents for hydrolysis.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Hydrolysis: Propanoic acid and the corresponding amine.
Substitution: Various substituted amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Propanamide, N-butyl-3-chloro- is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in a range of chemical reactions, making it valuable in organic synthesis .
Biology and Medicine: Research has explored the potential of Propanamide, N-butyl-3-chloro- derivatives in medicinal chemistry. These derivatives have shown promise as anti-tubercular agents and other therapeutic applications .
Industry: In the industrial sector, Propanamide, N-butyl-3-chloro- is used in the production of polymers, resins, and other materials. Its reactivity and stability make it suitable for various industrial processes .
Wirkmechanismus
The mechanism of action of Propanamide, N-butyl-3-chloro- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and engage in nucleophilic substitution reactions, affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Propanamide: A simpler amide without the butyl and chloro substituents.
N-butylpropanamide: Similar to Propanamide, N-butyl-3-chloro- but lacks the chlorine atom.
3-chloropropanamide: Similar to Propanamide, N-butyl-3-chloro- but lacks the butyl group.
Uniqueness: Propanamide, N-butyl-3-chloro- is unique due to the presence of both a butyl group and a chlorine atom. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse applications .
Eigenschaften
CAS-Nummer |
13108-03-7 |
|---|---|
Molekularformel |
C7H14ClNO |
Molekulargewicht |
163.64 g/mol |
IUPAC-Name |
N-butyl-3-chloropropanamide |
InChI |
InChI=1S/C7H14ClNO/c1-2-3-6-9-7(10)4-5-8/h2-6H2,1H3,(H,9,10) |
InChI-Schlüssel |
PEITUJQSBGXXCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


-lambda~5~-phosphane](/img/structure/B14729354.png)

![3-[2-Nitro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14729373.png)
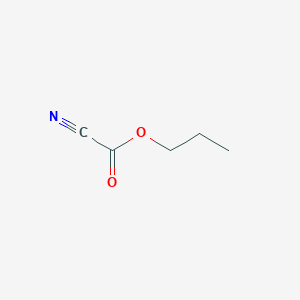
![1-(3-Methylphenyl)-4-{[(4-methylphenyl)sulfanyl]methyl}piperazine](/img/structure/B14729378.png)

